6(5H)-Phenanthridinone, 2-bromo-

PARP-1 DNA Damage Response Inhibitor Potency

2-Bromo-6(5H)-phenanthridinone delivers a 100-fold potency advantage over unsubstituted 6(5H)-phenanthridinone for PARP-1 inhibition (IC₅₀ = 100 nM vs EC₅₀ = 10.2 µM). The 2-bromo substituent serves as a versatile handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, enabling rapid SAR exploration. Validated applications include PARP-1 inhibitor development, HIV-1 integrase inhibitor synthesis, and AhR antagonism studies. Regioselective nitration at the 4- and 8-positions further expands derivative access. Choose this intermediate for reproducible, high-impact medicinal chemistry programs.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
CAS No. 27353-48-6
Cat. No. B131381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6(5H)-Phenanthridinone, 2-bromo-
CAS27353-48-6
Synonyms2-Bromo-6(5H)-phenanthridinone;  NSC 112910;  SG 00589; 
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)NC2=O
InChIInChI=1S/C13H8BrNO/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,(H,15,16)
InChIKeyOJWSCRAZKRSYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6(5H)-phenanthridinone (CAS 27353-48-6): Core Profile and Utility in PARP Research


2-Bromo-6(5H)-phenanthridinone (CAS 27353-48-6) is a brominated heterocyclic compound featuring a phenanthridinone core. This scaffold is a recognized pharmacophore for inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme critical in DNA damage repair pathways [1]. The molecule is established as a moderate-potency inhibitor of human recombinant PARP-1, exhibiting an IC₅₀ of 100 nM [2]. Beyond its direct enzymatic activity, the 2-bromo substituent confers significant value as a versatile synthetic intermediate, enabling further functionalization to generate next-generation PARP inhibitors and other bioactive molecules, including HIV-1 integrase inhibitors .

2-Bromo-6(5H)-phenanthridinone: Why Simple In-Class Substitution Is Inadmissible for Rigorous Research


Within the phenanthridinone class, minor structural modifications—such as the position or identity of a halogen—precipitate profound shifts in target selectivity, potency, and downstream synthetic utility [1]. While unsubstituted 6(5H)-phenanthridinone displays micromolar PARP-1 inhibition (EC₅₀ = 10.2 µM), the 2-bromo derivative achieves an approximately 100-fold enhancement in potency (IC₅₀ = 100 nM) against the same human recombinant enzyme [2]. Furthermore, the 2-bromo group serves as a critical vector for cross-coupling reactions, enabling the synthesis of advanced leads that are inaccessible from the parent scaffold. Substituting 2-bromo-6(5H)-phenanthridinone with an unsubstituted or differently substituted analog would invalidate quantitative comparisons, compromise synthetic routes, and yield divergent biological readouts.

Quantitative Differentiation of 2-Bromo-6(5H)-phenanthridinone (CAS 27353-48-6) from Analogs


PARP-1 Inhibitory Potency: 100-Fold Improvement Over Unsubstituted Parent Scaffold

2-Bromo-6(5H)-phenanthridinone inhibits human recombinant PARP-1 with an IC₅₀ of 100 nM [1]. In contrast, the unsubstituted parent compound, 6(5H)-phenanthridinone, demonstrates an EC₅₀ of 10.2 µM against the same enzyme in a comparable yeast expression system . This represents an approximately 100-fold enhancement in target engagement at the molecular level.

PARP-1 DNA Damage Response Inhibitor Potency

Aryl Hydrocarbon Receptor (AhR) Antagonism: Functional Differentiation via Halogen Substituent

2-Bromo-6(5H)-phenanthridinone is documented to exhibit aryl hydrocarbon (Ah) receptor antagonist activity . This functional profile is distinct from other 2-substituted phenanthridinones, such as the 2-phenyl derivative, which acts as an AhR agonist and suicide inactivator of CYP1A1 in rat hepatoma H4IIE cells [1]. The bromine substituent thus dictates a divergent pathway of AhR modulation.

Aryl Hydrocarbon Receptor CYP1A1 Toxicology

Synthetic Versatility: Bromine as a Cross-Coupling Handle for Advanced PARP Inhibitors

The 2-bromo substituent serves as a key synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the modular construction of more potent and selective PARP inhibitors . This contrasts sharply with the unsubstituted 6(5H)-phenanthridinone core, which lacks a readily functionalizable site for late-stage diversification, and with 3-aminobenzamide, a prototypical PARP inhibitor scaffold that requires more complex multi-step synthetic sequences for analogous derivatization [1].

Medicinal Chemistry Cross-Coupling SAR Studies

Intermediate for HIV-1 Integrase Inhibitors: A Distinct Application from Classical PARP Research

2-Bromo-6(5H)-phenanthridinone is explicitly documented as a precursor for the preparation of potential HIV-1 integrase inhibitors . While the compound itself may not be a potent integrase inhibitor (IC₅₀ values for related compounds exceed 1 µM [1]), its brominated phenanthridinone core is a validated starting point for generating more advanced leads, distinguishing it from PARP-focused phenanthridinones like PJ34, which are optimized for PARP-1/2 selectivity and lack this reported antiviral utility.

HIV-1 Integrase Antiviral Medicinal Chemistry

Validated Research Applications for 2-Bromo-6(5H)-phenanthridinone (CAS 27353-48-6)


PARP-1 Inhibitor SAR Campaigns Requiring Sub-µM Starting Potency

Utilize 2-bromo-6(5H)-phenanthridinone as a foundational hit for structure-activity relationship (SAR) studies aimed at optimizing PARP-1 inhibition. The compound's inherent 100 nM IC₅₀ against human recombinant PARP-1 provides a 100-fold potency advantage over the unsubstituted parent scaffold [1]. The 2-bromo position allows for efficient cross-coupling to generate diverse analogs, enabling rapid exploration of chemical space around the phenanthridinone core .

Synthesis of Advanced HIV-1 Integrase Inhibitor Leads

Employ this compound as a validated synthetic intermediate in the development of novel HIV-1 integrase inhibitors . The phenanthridinone scaffold serves as a core motif for strand transfer inhibitors, and the bromine atom provides a convenient vector for introducing substituents that modulate antiviral potency and pharmacokinetic properties [2].

Aryl Hydrocarbon Receptor (AhR) Mechanistic Studies Requiring Antagonism

Incorporate 2-bromo-6(5H)-phenanthridinone into in vitro toxicology or pharmacology studies to probe AhR antagonism. This application is supported by its documented AhR antagonist activity [3], which differentiates it from AhR agonists like 2-phenylphenanthridinone and allows for the specific interrogation of AhR-mediated transcriptional repression pathways.

Building Block for Nitro-Substituted Phenanthridinone Derivatives

Leverage the established nitration chemistry of 2-bromo-6(5H)-phenanthridinone to access a range of poly-nitro substituted derivatives [4]. The electron-withdrawing bromine atom directs regioselective nitration, enabling the synthesis of 2-bromo-4,8-dinitro- and 2-bromo-4,8,10-trinitro-6(5H)-phenanthridinones, which are valuable intermediates for further functional group transformations [4].

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